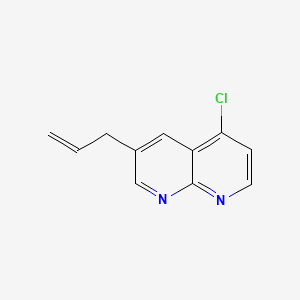

3-Allyl-5-chloro-1,8-naphthyridine

Description

Overview of 1,8-Naphthyridine (B1210474) Core Structures in Chemical Research

The 1,8-naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govwikipedia.org This structural motif is found in a variety of natural products and has been extensively utilized in the synthesis of compounds with a wide range of biological activities. nih.govrdd.edu.iq The presence of the two nitrogen atoms in the 1 and 8 positions imparts unique electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions. wikipedia.org The versatility in the synthesis of 1,8-naphthyridine derivatives has further contributed to its prominence in chemical research. nih.govresearchgate.net

The 1,8-naphthyridine framework is a key component in several established therapeutic agents, including the antibacterial drugs nalidixic acid and enoxacin. wikipedia.org Beyond their antimicrobial applications, derivatives of 1,8-naphthyridine have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govnih.gov In materials science, the rigid and planar nature of the 1,8-naphthyridine system, coupled with its coordination capabilities, has led to its use in the development of novel ligands, sensors, and organic light-emitting diodes (OLEDs).

Significance of Positional Substitution on 1,8-Naphthyridine Scaffolds

Research has shown that the introduction of different functional groups can modulate the electronic distribution within the aromatic system, affecting its ability to participate in various chemical reactions. For example, the presence of electron-withdrawing or electron-donating groups can influence the susceptibility of the ring to nucleophilic or electrophilic attack. Furthermore, the steric bulk and hydrogen-bonding capabilities of the substituents can dictate the molecule's binding affinity and selectivity for specific biological targets. nih.gov The strategic placement of substituents is, therefore, a key strategy in the design of novel 1,8-naphthyridine-based compounds with desired properties.

Contextualization of 3-Allyl-5-chloro-1,8-naphthyridine within the Naphthyridine Landscape

This compound is a specific derivative that features two key substituents: an allyl group at the 3-position and a chloro group at the 5-position. The allyl group, with its reactive double bond, offers a handle for further chemical modifications, such as addition reactions or cross-coupling reactions. This functional group can potentially influence the compound's biological activity and pharmacokinetic profile.

The chloro substituent at the 5-position is also of significant interest. Halogen atoms, particularly chlorine, are known to modulate the electronic properties of aromatic rings and can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and self-assembly. The presence of a chloro group can also provide a site for nucleophilic substitution reactions, allowing for the introduction of other functional groups. The combination of these two substituents on the 1,8-naphthyridine scaffold makes this compound a potentially valuable building block for the synthesis of more complex molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2444063-48-1 |

Research Gaps and Future Directions in this compound Chemistry

Despite the potential utility of this compound as a synthetic intermediate, there is a notable scarcity of dedicated research on this specific compound in the scientific literature. While general synthetic methods for 1,8-naphthyridines are well-established, the specific synthesis and characterization of this di-substituted derivative are not widely reported. This represents a significant research gap.

Future research efforts should focus on several key areas. Firstly, the development and optimization of a reliable synthetic route to this compound are crucial for making this compound more accessible for further studies. Secondly, a thorough investigation of its chemical reactivity is warranted. This would involve exploring the reactions of both the allyl and chloro substituents to understand the scope and limitations of its use as a building block.

Furthermore, the potential biological activities of this compound and its derivatives remain unexplored. Screening this compound against a variety of biological targets could uncover novel pharmacological properties. The insights gained from such studies would not only expand our understanding of this specific molecule but also contribute to the broader field of 1,8-naphthyridine chemistry and its applications in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

5-chloro-3-prop-2-enyl-1,8-naphthyridine |

InChI |

InChI=1S/C11H9ClN2/c1-2-3-8-6-9-10(12)4-5-13-11(9)14-7-8/h2,4-7H,1,3H2 |

InChI Key |

UCLKXWVTMSQCLY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC2=C(C=CN=C2N=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyl 5 Chloro 1,8 Naphthyridine and Analogues

Friedländer Reaction Applications in 1,8-Naphthyridine (B1210474) Synthesis

The Friedländer reaction is a widely utilized and effective method for synthesizing 1,8-naphthyridines. ekb.eg It involves the condensation of an aromatic 2-aminoaldehyde or ketone with a carbonyl compound that possesses a reactive α-methylene group, typically catalyzed by an acid or a base. ekb.egconnectjournals.com The reaction of 2-aminonicotinaldehyde with active methylene (B1212753) compounds is a common route to the 1,8-naphthyridine skeleton. connectjournals.com

Traditional Friedländer synthesis often employs hazardous and costly acid or base catalysts that are difficult to reuse. nih.gov To address these drawbacks, significant research has focused on developing more environmentally friendly and efficient catalytic systems. connectjournals.comnih.gov

Ionic Liquids (ILs): Basic ionic liquids have emerged as effective green solvents and catalysts for preparing 1,8-naphthyridine derivatives. nih.govnih.gov For instance, [Bmmim][Im] has demonstrated superior catalytic activity in the reaction between 2-amino-3-pyridinecarboxaldehyde and α-methylene carbonyl compounds. nih.govacs.org A key advantage of using ILs is their reusability; [Bmmim][Im] can be reused multiple times without a significant loss of catalytic activity. nih.gov Another biocompatible and inexpensive ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), has been successfully used as a metal-free catalyst, promoting the reaction through hydrogen bond formation with the reactants. nih.govresearchgate.netacs.org

Other Green Catalysts: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to effectively catalyze the Friedländer condensation under solvent-free grinding conditions at room temperature, offering high yields and operational simplicity. connectjournals.com Additionally, 1,4-diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and effective catalyst for this synthesis, particularly under microwave irradiation, which reduces reaction times.

Table 1: Comparison of Catalytic Systems in Friedländer Synthesis of 1,8-Naphthyridines

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| [Bmmim][Im] (Ionic Liquid) | 80°C, 24 h, solvent-free | Reusable, high yield, green solvent nih.govacs.org |

| Choline Hydroxide (ChOH) | Room temperature to 50°C, in water | Metal-free, non-toxic, water-soluble, excellent yield nih.govacs.org |

| CeCl₃·7H₂O | Room temperature, solvent-free grinding | High yields, simple work-up, avoids hazardous solvents connectjournals.com |

| DABCO | Microwave irradiation, solvent-free | Rapid reaction, high yields, eco-friendly |

The choice of solvent plays a critical role in the efficiency and environmental impact of the Friedländer synthesis.

Aqueous Media: Water is an ideal solvent from a green chemistry perspective due to its abundance, safety, and low cost. acs.org The gram-scale synthesis of 1,8-naphthyridines has been successfully demonstrated in water using choline hydroxide as a catalyst. nih.govresearchgate.net This approach is notable as most reactants in the Friedländer condensation are soluble in water, and it avoids the use of hazardous organic solvents. nih.govacs.org The use of water as a solvent provides a greener synthetic route under mild reaction conditions. acs.orgrsc.org

Solvent-Free Conditions: An alternative green approach is to perform the reaction under solvent-free or solid-state conditions. connectjournals.com Grinding the reactants with a catalyst like CeCl₃·7H₂O at room temperature has proven to be a highly efficient method, offering benefits such as reduced pollution, lower costs, and simplified handling. connectjournals.com Microwave-assisted, solvent-free synthesis using DABCO as a catalyst also provides a rapid and eco-friendly route to 1,8-naphthyridines.

Optimization studies have found that factors such as reaction temperature and catalyst loading are crucial. For example, in the [Bmmim][Im]-catalyzed synthesis, a temperature of 80°C for 24 hours was found to be optimal. nih.gov In the choline hydroxide-catalyzed reaction in water, excellent yields were obtained at temperatures ranging from room temperature to 50°C. nih.govacs.org

The Friedländer reaction accommodates a wide range of substrates, allowing for the synthesis of diversely substituted 1,8-naphthyridines. The reaction works well with various active methylene carbonyls, including acyclic and cyclic aliphatic carbonyls, as well as aromatic ones. nih.govacs.org

A significant challenge arises when using unsymmetrical ketones, as the reaction can proceed via two different modes of cyclization, potentially leading to a mixture of regioisomers. ekb.egnih.govacs.org This lack of regioselectivity can limit the utility of the classical Friedländer reaction. ekb.eg However, specific catalytic systems can overcome this issue. The use of the ionic liquid [Bmmim][Im] as a catalyst has been shown to lead to the formation of exclusive products in excellent yields, even with unsymmetrical ketones. nih.govacs.org Similarly, the catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity in the synthesis of 1,8-naphthyridines. organic-chemistry.org

Table 2: Substrate Scope in the Choline Hydroxide-Catalyzed Friedländer Reaction in Water nih.govacs.org

| 2-Aminonicotinaldehyde Reactant | Active Methylene Carbonyl Partner | Resulting 1,8-Naphthyridine Product | Yield |

|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | 2-Methyl-1,8-naphthyridine | >90% |

| 2-Aminonicotinaldehyde | Cyclohexanone | 2,3,4,5-Tetrahydroacridine[c] nih.govnih.govnaphthyridine | Excellent |

| 2-Aminonicotinaldehyde | Acetophenone | 2-Phenyl-1,8-naphthyridine | Excellent |

| 2-Aminonicotinaldehyde | Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | >95% |

Vilsmeier-Haack Cyclization for Chlorinated 1,8-Naphthyridine Precursors

The Vilsmeier-Haack reaction is a formylation reaction that can also be adapted to achieve cyclization, providing a powerful tool for synthesizing chlorinated heterocyclic compounds, including precursors to 1,8-naphthyridine analogues. eurjchem.comekb.eg

The reaction mechanism begins with the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgnrochemistry.com This electrophilic species is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). nrochemistry.comorganic-chemistry.orgjk-sci.com

In the context of naphthyridine synthesis, an electron-rich substrate attacks the Vilsmeier reagent in an electrophilic substitution. nrochemistry.com The resulting intermediate undergoes cyclization and subsequent hydrolysis during workup to yield the final formylated and chlorinated heterocyclic product. wikipedia.org For the synthesis of the 1,8-naphthyridine ring, a suitable precursor like an N-(pyridin-2-yl)acetamide is used, which contains the necessary pyridine (B92270) ring and a side chain that can participate in the cyclization.

A simple and regioselective synthesis of the key intermediate, 2-chloro-3-formyl-1,8-naphthyridine, is achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. eurjchem.comresearchgate.netekb.eg In this efficient procedure, N-(pyridin-2-yl)acetamide is treated with the Vilsmeier reagent (DMF and POCl₃). ekb.egresearchgate.nettsijournals.com This one-pot reaction provides direct access to the 2-chloro-3-formyl substituted 1,8-naphthyridine core, which is a versatile precursor for further chemical modifications. eurjchem.comekb.egresearchgate.net The presence of electron-donating groups on the pyridine ring of the starting acetamide (B32628) can facilitate the cyclization process. tsijournals.com

Variations in Reagents and Conditions

The synthesis of the 1,8-naphthyridine core, often achieved through the Friedländer annulation, is highly dependent on the choice of reagents and reaction conditions. This reaction typically involves the condensation of a 2-aminopyridine derivative with a compound containing an active methylene group. Variations in catalysts, solvents, and bases can significantly influence reaction efficiency, yield, and environmental impact.

Recent advancements have focused on developing greener and more efficient protocols. For instance, the use of choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst in water has proven highly effective for the gram-scale synthesis of 1,8-naphthyridines. acs.orgnih.gov This method avoids hazardous organic solvents and metal catalysts. nih.gov Optimization studies for the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone show that 1 mol % of ChOH in water at 50 °C for 6 hours provides a near-quantitative yield (99%). nih.gov In contrast, the reaction yields no product in the absence of the catalyst and solvent. nih.gov

Other catalytic systems have also been explored. Basic ionic liquids, such as [Bmmim][Im], have been employed as both catalysts and solvents, demonstrating excellent catalytic activity and recyclability. acs.org Furthermore, novel amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide high reactivity and regioselectivity in the synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones. organic-chemistry.orgorganic-chemistry.org Achieving high regioselectivity with unsymmetrical ketones is a notable challenge; however, the use of TABO, particularly with the slow addition of the ketone at higher temperatures, has yielded products with high selectivity. organic-chemistry.org

Classical and Contemporary Cyclization Strategies for the 1,8-Naphthyridine Ring System

The construction of the fundamental 1,8-naphthyridine skeleton can be accomplished through several named reactions, each with its own set of advantages and limitations.

The Skraup reaction, traditionally used for quinoline synthesis, can be adapted to produce 1,8-naphthyridines by substituting aniline with 2-aminopyridine. The reaction involves heating the aminopyridine with glycerol, a dehydrating agent like sulfuric acid, and an oxidizing agent. thieme-connect.de However, the electron-deficient nature of the pyridine ring makes the necessary electrophilic cyclization less favorable compared to the benzene ring in anilines, often resulting in moderate to low yields. thieme-connect.de

To improve outcomes, modifications have been introduced. A significant improvement involves the use of "sulfo-mix," a mixture of nitrobenzenesulfonic acid and sulfuric acid, as the oxidizing agent. This reagent combination minimizes the formation of side products, simplifying the isolation of the desired 1,8-naphthyridine. Using this method, 1,8-naphthyridine can be synthesized from pyridin-2-amine in a reported 30% yield. thieme-connect.de Despite such modifications, the synthesis of substituted 1,8-naphthyridines via the Skraup reaction often still results in low yields, typically in the range of 1–18%. thieme-connect.de

The Gould-Jacobs reaction is another classical method that can be extended to the synthesis of naphthyridine systems. wikipedia.org The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes a thermal cyclization to form a 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. wikipedia.org This product exists predominantly in its 4-oxo tautomeric form. Subsequent saponification and decarboxylation steps can then be performed to yield the corresponding 4-hydroxy-1,8-naphthyridine. This approach is particularly effective for building the pyridinone ring of the naphthyridine core. wikipedia.org

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental friendliness, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. journalspub.com These approaches allow for the construction of highly substituted 1,8-naphthyridines from simple, readily available starting materials in a single step, avoiding the isolation of intermediates. nih.govresearchgate.net

Several MCRs have been reported for 1,8-naphthyridine synthesis. One such approach involves a three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group like malononitrile or an alkyl cyanoacetate. organic-chemistry.org This reaction can be facilitated by a Lewis acid catalyst, such as an N-bromosulfonamide, under mild, room-temperature conditions to afford trisubstituted 2-amino-1,8-naphthyridines in good yields. organic-chemistry.org Another efficient, catalyst-free, three-component domino reaction utilizes glutaraldehyde, malononitrile, and β-ketoamides in ethanol to produce functionalized nih.govresearchgate.netnaphthyridines with high regioselectivity. rsc.org Four-component reactions have also been developed, further increasing the molecular complexity and diversity of the resulting 1,8-naphthyridine derivatives in a single synthetic operation. researchgate.net

Strategies for Introducing the Allyl Moiety at C-3

Once the 1,8-naphthyridine core is synthesized, the next critical step is the introduction of the allyl group at the C-3 position. The chloro group at C-5 would typically be introduced by starting with a correspondingly substituted 2-aminopyridine precursor.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. The direct allylation of a 1,8-naphthyridine ring at the C-3 position represents a modern and efficient approach.

While direct C-H allylation on the 1,8-naphthyridine core itself is a developing area, analogous transition-metal-catalyzed reactions on other heterocycles provide a strong precedent. For example, copper-catalyzed direct allylation of 1,3-azoles has been achieved using N-tosylhydrazones or allyl halides as the allyl source. mdpi.com Palladium catalysis is also widely used for allylation reactions. The dearomative allylation of naphthyl cyanohydrins with allyl borates under palladium catalysis highlights the utility of this metal in C-C bond formation involving allyl groups. nih.gov A key challenge in the direct functionalization of 1,8-naphthyridine is controlling the regioselectivity, as there are multiple C-H bonds available for activation. However, methods for the selective arylation at the C-3 position of related thieno-pyridine systems have been developed, suggesting that selective C-3 functionalization of 1,8-naphthyridine is feasible. mdpi.com The development of a palladium-catalyzed enantioselective C-3 allylation of indoles further demonstrates the potential for highly controlled and selective introduction of allyl groups onto heterocyclic systems. nih.gov

Table of Compounds

Post-Cyclization Functionalization for C-3 Allylation

Direct allylation at the C-3 position of a pre-formed 1,8-naphthyridine ring is a key strategy that avoids carrying the allyl group through the cyclization steps. This can be achieved through methods that activate the C-H bond at the C-3 position.

One prominent method for such transformations is the palladium-catalyzed allylic C-H alkylation. While direct examples on the 1,8-naphthyridine system are not abundant in the literature, the principles of this reaction, as applied to other heterocyclic systems, are relevant. This reaction typically involves a Pd(II) catalyst that facilitates an electrophilic C-H cleavage, followed by a nucleophilic attack. The catalytic cycle often requires a reoxidant to regenerate the active Pd(II) species mdpi.com.

Another approach is through hydrogen-transfer-mediated direct alkylation. This method has been demonstrated for the selective alkylation of the less substituted pyridyl ring at the β-site (which corresponds to the C-3 position in the context of one of the pyridine rings of 1,8-naphthyridine) of aryl-1,8-naphthyridines using alcohols as alkylating agents. This process can proceed under transition-metal-free conditions, offering a more atom-economical and environmentally friendly route. Mechanistic studies suggest a hydrogen-transfer-mediated alkylation mode acs.org.

Palladium-catalyzed C-3 allylation has been successfully applied to 3-substituted-1H-indoles, a system with a nucleophilic C-3 position analogous to that of certain 1,8-naphthyridine derivatives. In these cases, a π-allylpalladium intermediate is formed, and the reaction can be promoted by agents like triethylborane when using allyl alcohols as the electrophile nih.gov.

| Reaction Type | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Allylic C-H Alkylation | Pd(II) catalyst, Reoxidant | Direct functionalization of C-H bond. |

| Hydrogen-Transfer-Mediated Direct Alkylation | Transition-metal-free | Uses alcohols as alkylating agents, atom-economical. |

| Palladium-Catalyzed Allylation | Pd catalyst, Triethylborane | Involves a π-allylpalladium intermediate. |

Cross-Coupling Approaches for Allyl Group Incorporation

Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they can be employed to introduce an allyl group at the C-3 position of a 1,8-naphthyridine scaffold that has been pre-functionalized with a suitable leaving group, such as a halogen.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method. A 3-halo-1,8-naphthyridine can be reacted with an allylboronic acid or its ester in the presence of a palladium catalyst and a base to form the 3-allyl-1,8-naphthyridine.

Negishi Coupling: The Negishi cross-coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A 3-halo-1,8-naphthyridine can be coupled with an allylzinc reagent to yield the desired 3-allylated product.

While the direct application of these cross-coupling reactions for the C-3 allylation of 1,8-naphthyridines is not extensively documented, the general principles of these reactions are widely applicable to a range of heterocyclic systems. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst |

| Suzuki-Miyaura Coupling | Allylboronic acid or ester | Palladium |

| Negishi Coupling | Allylzinc halide | Palladium or Nickel |

Methods for Chlorination at C-5 Position

The introduction of a chlorine atom at the C-5 position of the 1,8-naphthyridine scaffold can be accomplished through several synthetic strategies, including selective halogenation of the pre-formed ring, construction of the ring from a pre-chlorinated precursor, or by halogen exchange.

Selective Halogenation of 1,8-Naphthyridine Scaffolds

Direct and regioselective halogenation of the 1,8-naphthyridine ring system at the C-5 position is a desirable but challenging transformation. The electronic properties of the naphthyridine ring direct electrophilic substitution to specific positions.

A notable method for the regioselective C-5 halogenation of a closely related system, 8-aminoquinoline, has been achieved using nickel catalysis with molecular iodine as the halogen source nih.gov. This chelation-assisted approach, where the 8-amino group directs the halogenation to the C-5 position, provides a strong precedent for the selective halogenation of appropriately substituted 1,8-naphthyridines.

Furthermore, metal-free methods for the C-5 selective halogenation of quinolines have been developed using N-halosuccinimides (NCS for chlorination) in aqueous conditions rsc.org. This approach is environmentally friendly and avoids the use of metal catalysts. The substrate scope of this reaction is broad, suggesting its potential applicability to 1,8-naphthyridine systems.

| Halogenation Method | Reagent | Key Features |

| Nickel-Catalyzed Halogenation | Ni(II) catalyst, I2 | Chelation-directed, regioselective for C-5. |

| Metal-Free Halogenation | N-Chlorosuccinimide (NCS) | Aqueous conditions, environmentally friendly. |

Introduction of Chlorine through Pre-functionalized Pyridine Rings

An alternative to direct halogenation is to construct the 1,8-naphthyridine ring from a pyridine precursor that already contains a chlorine atom at the desired position. The Skraup reaction, a classic method for quinoline and naphthyridine synthesis, can be adapted for this purpose. Starting with a 2-amino-4-chloropyridine, a Skraup reaction with glycerol can, in principle, lead to the formation of a 5-chloro-1,8-naphthyridine. However, the yields of Skraup reactions for naphthyridine synthesis can be low to moderate thieme-connect.de.

Another powerful method for constructing chloro-substituted 1,8-naphthyridines is the Vilsmeier-Haack reaction. Treatment of N-(pyridin-2-yl)acetamides with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) can yield 2-chloro-1,8-naphthyridine-3-carbaldehydes ekb.egtsijournals.com. By starting with an appropriately substituted N-(pyridin-2-yl)acetamide, it is conceivable to direct the chlorination to the desired C-5 position of the resulting naphthyridine ring.

| Synthetic Approach | Key Reaction | Starting Material Example |

| Skraup Reaction | Ring-forming condensation | 2-Amino-4-chloropyridine |

| Vilsmeier-Haack Reaction | Cyclization and chlorination | Substituted N-(pyridin-2-yl)acetamide |

Halogen Exchange Reactions for C-5 Chlorination

Halogen exchange reactions, often referred to as Finkelstein reactions for aromatic systems, provide a route to introduce a chlorine atom by replacing another halogen, typically bromine or iodine, at the C-5 position. These reactions are often catalyzed by copper.

A mild and general copper(I)-catalyzed conversion of aryl bromides to the corresponding iodides has been developed, and the reverse reaction is also possible under specific conditions mdma.chorganic-chemistry.orgnih.gov. The choice of the halide salt and solvent is critical for driving the equilibrium towards the desired product. While this method is well-established for a variety of aryl and heteroaryl systems, its specific application for the conversion of a 5-bromo- or 5-iodo-1,8-naphthyridine to 5-chloro-1,8-naphthyridine would depend on the relative reactivities and thermodynamic stabilities of the carbon-halogen bonds.

| Reaction Type | Catalyst System | Key Considerations |

| Aromatic Finkelstein Reaction | CuI / diamine ligand | Equilibrium position, choice of halide salt and solvent. |

Reactivity and Chemical Transformations of 3 Allyl 5 Chloro 1,8 Naphthyridine

Reactions at the 1,8-Naphthyridine (B1210474) Core

The 1,8-naphthyridine ring system, being a nitrogen-containing heterocycle, exhibits a complex reactivity profile. The presence of two nitrogen atoms deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at positions bearing a good leaving group like chlorine.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the 1,8-naphthyridine nucleus is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which reduces the nucleophilicity of the aromatic ring. masterorganicchemistry.comuci.edu Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields or complex product mixtures. libretexts.org

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Rings

The presence of a chlorine atom at the C-5 position of the 1,8-naphthyridine ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing character of the naphthyridine nitrogens facilitates the attack of nucleophiles by stabilizing the negatively charged Meisenheimer intermediate. youtube.com

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction of chloro-substituted pyridines and related heterocycles with various amines is a well-established method for the synthesis of amino-substituted derivatives. youtube.comnih.gov These reactions are often carried out at elevated temperatures, sometimes in the presence of a base or a catalyst. uobaghdad.edu.iq

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloro-Substituted N-Heterocycles

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | Amino-substituted heterocycles | Heating, often with a base (e.g., K₂CO₃, Cs₂CO₃) or in a high-boiling solvent like PEG400. nih.govuobaghdad.edu.iq |

| Alkoxides (e.g., NaOCH₃) | Alkoxy-substituted heterocycles | Typically requires a strong base to generate the alkoxide, reaction at elevated temperatures. |

| Thiolates (e.g., NaSR) | Thioether-substituted heterocycles | Reaction with a thiol in the presence of a base. |

In the case of 3-Allyl-5-chloro-1,8-naphthyridine, treatment with a suitable amine, such as morpholine (B109124) or piperidine, in a high-boiling solvent would be expected to yield the corresponding 5-amino-substituted derivative. Similarly, reaction with sodium methoxide (B1231860) would likely afford 3-Allyl-5-methoxy-1,8-naphthyridine. The reactivity would be enhanced by the electron-withdrawing nature of the entire fused ring system.

Oxidative and Reductive Transformations

The 1,8-naphthyridine ring can undergo both oxidative and reductive transformations, although these can be complicated by the presence of other functional groups.

Oxidation: The nitrogen atoms of the 1,8-naphthyridine ring are susceptible to oxidation to form N-oxides. This is a common reaction for nitrogen-containing heterocycles and is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of an N-oxide can significantly alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions.

Reduction: The 1,8-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C, PtO₂) can lead to the saturation of one or both pyridine rings, yielding tetrahydro- or decahydro-1,8-naphthyridines. The conditions for these reductions can often be harsh, requiring high pressures and temperatures. The chloro-substituent might also be susceptible to hydrogenolysis under these conditions.

Reactivity of the Allyl Group at C-3

The allyl group at the C-3 position introduces a site of unsaturation that can undergo a variety of chemical transformations characteristic of alkenes.

Electrophilic Additions to the Olefinic Bond

The double bond of the allyl group is susceptible to electrophilic addition reactions. Common electrophiles that can add across the double bond include halogens, hydrogen halides, and water (in the presence of an acid catalyst).

Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) to the allyl group would be expected to proceed via a halonium ion intermediate to give the corresponding 1,2-dihalo-propyl substituted naphthyridine.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the double bond and the halide adding to the more substituted carbon, leading to a 2-halo-propyl substituent.

Ozonolysis: A powerful oxidative cleavage reaction, ozonolysis can be used to cleave the double bond of the allyl group. libretexts.orgmasterorganicchemistry.com Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde, specifically (5-chloro-1,8-naphthyridin-3-yl)acetaldehyde. libretexts.orgmasterorganicchemistry.com Oxidative workup (e.g., with hydrogen peroxide) would furnish the corresponding carboxylic acid, (5-chloro-1,8-naphthyridin-3-yl)acetic acid. masterorganicchemistry.com

Table 2: Potential Electrophilic Addition Reactions of the Allyl Group

| Reagent | Expected Product |

| Br₂ | 3-(1,2-Dibromopropyl)-5-chloro-1,8-naphthyridine |

| HBr | 3-(2-Bromopropyl)-5-chloro-1,8-naphthyridine |

| O₃, then DMS | (5-Chloro-1,8-naphthyridin-3-yl)acetaldehyde |

| O₃, then H₂O₂ | (5-Chloro-1,8-naphthyridin-3-yl)acetic acid |

Cycloaddition Reactions Involving the Allyl Moiety

The alkene functionality of the allyl group can participate in cycloaddition reactions, providing a route to more complex fused ring systems.

Diels-Alder Reaction: The allyl group can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. However, as an unactivated alkene, the reactivity might be low, and forcing conditions (high temperature and pressure) may be required. The use of a Lewis acid catalyst could potentially promote the reaction.

1,3-Dipolar Cycloaddition: The allyl group can also react with 1,3-dipoles, such as azides or nitrile oxides, in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings. youtube.comnih.gov For example, reaction with an azide (B81097) would yield a triazoline ring, which could potentially rearrange or be converted to other nitrogen-containing heterocycles.

Functionalization of the Allyl Group (e.g., Hydroxylation, Epoxidation)

The carbon-carbon double bond within the allyl group is susceptible to a range of electrophilic additions, allowing for its conversion into more complex functionalities. While specific literature on the hydroxylation and epoxidation of this compound is not extensively documented, the reactivity of allyl groups on other heterocyclic systems suggests these transformations are highly feasible.

Hydroxylation , the introduction of a hydroxyl group, can be achieved through various methods. Dihydroxylation, leading to the formation of a diol, can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. Alternatively, hydroboration-oxidation offers a route to the anti-Markovnikov addition of a hydroxyl group.

Epoxidation , the formation of an epoxide ring, is another common transformation of allyl groups. This is typically accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. acs.orgresearchgate.net While specific examples involving this compound are not readily found in the literature, the presence of the terminal alkene in the allyl group makes it a suitable substrate for various metathesis reactions.

Cross-metathesis with other olefins could be employed to introduce a variety of substituents at the terminus of the allyl chain. Ring-closing metathesis (RCM) could be envisioned if another olefinic moiety is introduced elsewhere in the molecule, leading to the formation of novel cyclic structures fused to the naphthyridine core. The success of such reactions would depend on the choice of a suitable ruthenium or molybdenum-based catalyst that is tolerant of the nitrogen-containing heterocyclic system. acs.orgnih.gov

Reactivity of the Chloro Group at C-5

The chlorine atom at the C-5 position of the 1,8-naphthyridine ring is activated towards nucleophilic attack and serves as a handle for various cross-coupling reactions.

Nucleophilic Displacement Reactions with Various Nucleophiles (e.g., Amines, Morpholine)

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the C-5 chloro group by a variety of nucleophiles. This is a common strategy for introducing diverse functionalities and modulating the electronic properties of the molecule.

The reaction of chloro-naphthyridines with amines is a well-established method for the synthesis of amino-naphthyridine derivatives. These reactions are typically carried out by heating the chloro-naphthyridine with the desired amine, sometimes in the presence of a base to neutralize the HCl generated. A related synthesis of 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid has been reported, demonstrating the feasibility of nucleophilic substitution with morpholine on the 1,8-naphthyridine scaffold. researchgate.netresearchgate.net This suggests that this compound would readily react with morpholine to yield the corresponding 5-morpholino derivative.

| Nucleophile | Product |

| Primary Amines (R-NH₂) | 3-Allyl-5-(alkylamino)-1,8-naphthyridine |

| Secondary Amines (R₂NH) | 3-Allyl-5-(dialkylamino)-1,8-naphthyridine |

| Morpholine | 3-Allyl-5-morpholino-1,8-naphthyridine |

Table 1: Examples of Nucleophilic Displacement Reactions

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds and are widely applicable to heteroaryl halides.

The Suzuki reaction involves the coupling of the chloro-naphthyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. taylorandfrancis.comnih.gov This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the C-5 position.

The Heck reaction couples the chloro-naphthyridine with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new substituted alkene at the C-5 position. researchgate.net

The Sonogashira reaction provides a route to C-5 alkynylated naphthyridines by coupling the chloro-naphthyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. nih.gov

| Reaction | Coupling Partner | Product |

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | 3-Allyl-5-aryl-1,8-naphthyridine |

| Heck | Alkene (R-CH=CH₂) | 3-Allyl-5-(alkenyl)-1,8-naphthyridine |

| Sonogashira | Terminal alkyne (R-C≡CH) | 3-Allyl-5-(alkynyl)-1,8-naphthyridine |

Table 2: Overview of Potential Cross-Coupling Reactions

Reduction of the C-Cl Bond

The chloro group at C-5 can be removed through a reduction reaction, leading to the formation of the parent 3-allyl-1,8-naphthyridine. This can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, or by using reducing agents like tin(II) chloride or sodium borohydride (B1222165) in the presence of a suitable catalyst.

Derivatization and Functionalization Strategies

The dual reactivity of this compound allows for a multitude of derivatization strategies. The two reactive sites can be functionalized sequentially, offering a high degree of control over the final molecular architecture. For instance, the chloro group could first be displaced by a nucleophile or engaged in a cross-coupling reaction, followed by the functionalization of the allyl group. Conversely, the allyl group could be modified first, followed by reaction at the C-5 position. This stepwise approach enables the synthesis of a diverse library of compounds with tailored properties. Furthermore, the potential for intramolecular reactions between a functionalized allyl chain and the C-5 position opens up possibilities for the construction of novel, complex heterocyclic ring systems.

Condensation Reactions to Form Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of chalcones, which are α,β-unsaturated ketones. This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. In the context of 1,8-naphthyridine chemistry, derivatives bearing a formyl group at the C-3 position are valuable precursors for chalcone synthesis.

Research has demonstrated the successful synthesis of chalcone derivatives from 2-chloro-3-formyl-1,8-naphthyridine. researchgate.net In a typical procedure, the 3-formyl-1,8-naphthyridine derivative is reacted with various acetophenones in the presence of a base, such as ethanolic sodium hydroxide (B78521), to yield the corresponding chalcones. researchgate.netiau.ir This transformation highlights the reactivity of the formyl group at the C-3 position of the 1,8-naphthyridine ring. The resulting chalcones, which incorporate the 1,8-naphthyridine moiety, are of interest for their potential biological activities. The general scheme for this reaction is depicted below:

Table 1: Examples of Chalcone Derivatives Synthesized from 3-Formyl-1,8-naphthyridine Analogues

| Reactant 1 (Naphthyridine Derivative) | Reactant 2 (Acetophenone) | Product (Chalcone Derivative) | Reference |

| 2-chloro-3-formyl-1,8-naphthyridine | Acetophenone | 1-phenyl-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one | researchgate.net |

| 2-chloro-3-formyl-1,8-naphthyridine | p-hydroxy acetophenone | 1-(4-hydroxyphenyl)-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one | researchgate.net |

| 2-chloro-3-formyl-1,5-naphthyridine | Pyridine-3-acetyl | 1-(pyridin-3-yl)-3-(2-chloro-1,5-naphthyridin-3-yl)prop-2-en-1-one | iau.irjchr.org |

| 2-chloro-3-formyl-1,5-naphthyridine | Furan-2-acetyl | 1-(furan-2-yl)-3-(2-chloro-1,5-naphthyridin-3-yl)prop-2-en-1-one | iau.irjchr.org |

Synthesis of Hybrid Molecules and Molecular Conjugates

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The 1,8-naphthyridine scaffold is an attractive component for the design of such hybrid molecules due to its established biological significance. rsc.org The presence of reactive handles, such as the chloro group at the C-5 position and the versatile allyl group at the C-3 position of this compound, provides opportunities for conjugation with other bioactive moieties.

While specific examples starting from this compound are not extensively documented, the general principles of hybrid molecule synthesis involving the 1,8-naphthyridine core are well-established. For instance, the chloro substituent can undergo nucleophilic substitution reactions with amines, phenols, or thiols of another bioactive molecule. The allyl group, on the other hand, can be subjected to various transformations, such as oxidation to an aldehyde or carboxylic acid, which can then be used for coupling reactions. This approach allows for the creation of a diverse library of hybrid molecules with the potential for synergistic or multi-target biological activities.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the N-1 position of the 1,8-naphthyridine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions can significantly influence the physicochemical properties and biological activity of the resulting derivatives.

N-Alkylation: The introduction of an alkyl group at the N-1 position is a common modification in the synthesis of 1,8-naphthyridine-based compounds. This can be achieved by reacting the naphthyridine with an appropriate alkyl halide in the presence of a base. While specific studies on the N-alkylation of this compound are limited, related research on similar scaffolds provides insight into this transformation. For example, the N-alkylation of ethyl 1,8-naphthyridine-3-carboxylate derivatives has been reported using benzyl (B1604629) chloride. sci-hub.se

N-Acylation: The N-acylation of sulfonamides to produce N-acylsulfonamides is a known transformation. researchgate.net This reaction typically involves reacting a sulfonamide with an acylating agent like an acyl chloride or an N-acylbenzotriazole in the presence of a base. researchgate.net While direct N-acylation of the 1,8-naphthyridine ring nitrogen can be challenging, modifications of substituents attached to the ring can involve acylation steps.

Formation of Sulfonamide Derivatives

Sulfonamide-containing compounds represent an important class of therapeutic agents. The synthesis of sulfonamide derivatives of 1,8-naphthyridine can be approached through various synthetic routes. One common method involves the reaction of an amino-substituted naphthyridine with a sulfonyl chloride.

Although direct synthesis from this compound is not explicitly detailed in the available literature, studies on related structures provide a viable synthetic pathway. For example, the synthesis of sulfonamide derivatives has been reported starting from 2-amino-5-chloro-1,8-naphthyridine. rsc.org In this approach, the amino group is reacted with different benzenesulfonyl chlorides to yield the corresponding sulfonamides. This suggests that if the allyl group at the C-3 position of this compound were to be converted to an amino group, or if an amino group were present at another position, the formation of sulfonamide derivatives would be a feasible transformation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of organic molecules. For 3-Allyl-5-chloro-1,8-naphthyridine, DFT calculations can provide a detailed picture of its molecular orbitals, thermodynamic stability, and the mechanisms of its reactions.

The electronic character of this compound is dictated by the interplay of the electron-withdrawing chloro substituent and the π-system of the naphthyridine core, along with the appended allyl group. A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.

The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the naphthyridine ring and potentially the C=C bond of the allyl group. The LUMO, conversely, is likely to be distributed over the electron-deficient pyrimidine (B1678525) ring of the naphthyridine core, influenced by the electronegative chlorine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

While direct DFT studies on this compound are not extensively reported in the literature, analogous studies on substituted 1,8-naphthalimides offer insights into how substituents affect the FMOs of related heterocyclic systems. rsc.org For instance, the placement of electron-donating or -withdrawing groups can tune the HOMO and LUMO energy levels. rsc.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

DFT calculations are instrumental in determining the energetics and thermodynamics of chemical reactions involving this compound. This includes calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for potential transformations. Such calculations can predict the feasibility and spontaneity of reactions, such as nucleophilic substitution at the C5-chloro position or addition reactions at the allyl group.

For example, the reaction of this compound with a nucleophile (Nu⁻) to substitute the chlorine atom can be computationally modeled to determine the reaction's thermodynamic profile. The Gibbs free energy of the reaction would indicate whether the substitution is favorable under given conditions.

| Thermodynamic Parameter | Value |

|---|---|

| ΔH (kcal/mol) | -15.2 |

| ΔS (cal/mol·K) | 5.8 |

| ΔG at 298 K (kcal/mol) | -16.9 |

Beyond thermodynamics, DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the kinetic feasibility of a reaction pathway.

For a reaction involving this compound, such as an intramolecular cyclization involving the allyl group, DFT could be used to model the potential transition state structure. The geometry of the TS would reveal the concerted or stepwise nature of the cyclization. Frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and flexibility.

The presence of the flexible allyl group in this compound gives rise to multiple possible conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is achieved by simulating the molecule's motion over a period of time and analyzing the distribution of dihedral angles associated with the allyl group's side chain. The results can be visualized in a Ramachandran-like plot for the key dihedral angles, showing the populated conformational states.

MD simulations can provide detailed information about the dynamic behavior and flexibility of the allyl group. By analyzing the trajectory, one can calculate the root-mean-square fluctuation (RMSF) of each atom. Higher RMSF values for the atoms of the allyl group compared to the rigid naphthyridine core would quantitatively describe its flexibility. This dynamic behavior can be crucial for its interaction with biological targets or its role in chemical reactions, as certain conformations may be more reactive than others. The simulation can reveal the timescales of conformational transitions, indicating how readily the allyl group can adopt different orientations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery.

Computational Descriptors for Predicting Chemical Reactivity

The chemical reactivity of a molecule like this compound can be predicted using a variety of computational descriptors. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

For the broader class of 1,8-naphthyridine (B1210474) derivatives, studies have utilized descriptors to predict their biological activities. nih.gov For instance, in a QSAR study of 1,8-naphthyridin-4-ones as photosystem II inhibitors, molecular connectivity indices, which describe the branching and connectivity of atoms, were found to be significant. nih.gov Other important descriptors often include electronic properties derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.

Table 1: Examples of Computational Descriptors and Their Relevance

| Descriptor Category | Example Descriptors | Relevance to Chemical Reactivity |

| Constitutional | Molecular Weight, Atom Counts | Basic properties influencing physical characteristics and transport. |

| Topological | Connectivity Indices (e.g., Randić index) | Describes atomic connectivity and molecular shape, influencing interactions with biological targets. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, which is crucial for fitting into active sites of enzymes. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Provides insight into the electronic distribution, polarizability, and sites susceptible to electrophilic or nucleophilic attack. |

These descriptors are used to build mathematical models that can predict the reactivity and potential biological activity of compounds like this compound.

Theoretical Approaches to Structure-Biological Activity Correlation

Theoretical approaches to correlating structure with biological activity for 1,8-naphthyridine derivatives often involve molecular docking and the development of QSAR models. Molecular docking simulations predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govrsc.org

For example, in studies on other 1,8-naphthyridine derivatives as anticancer agents, molecular docking has been used to understand their binding modes within the active site of enzymes like topoisomerase II. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory activity.

QSAR models for 1,8-naphthyridines have been developed to predict their activity against various targets. researchgate.netnih.gov These models are typically created by calculating a wide range of descriptors for a series of known active and inactive compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the biological activity. nih.gov Such a model, if developed for a series including this compound, could predict its potential efficacy.

Noncovalent Interaction (NCI) and Binding Energy Analysis

Noncovalent interactions are critical for molecular recognition and the stability of a ligand-receptor complex. NCI analysis and binding energy calculations provide a deeper understanding of the forces driving the interaction of a molecule with its biological target.

Elucidation of Intramolecular and Intermolecular Interactions

Noncovalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. This analysis is based on the electron density and its derivatives. It can reveal the presence of hydrogen bonds, halogen bonds, van der Waals interactions, and steric clashes.

For a molecule like this compound, both intramolecular and intermolecular interactions are important. Intramolecular interactions can influence the molecule's conformation, while intermolecular interactions dictate how it interacts with other molecules, including water and biological macromolecules. While specific NCI analyses for this compound are not published, the methodology is widely applied to understand the structure and reactivity of heterocyclic compounds. nih.gov

Table 2: Potential Noncovalent Interactions in this compound

| Interaction Type | Potential Location in the Molecule | Significance |

| π-π Stacking | Between the naphthyridine rings of two molecules. | Contributes to the stability of molecular aggregates and binding to aromatic residues in proteins. |

| C-H···π | Interaction of the allyl group's C-H bonds with the aromatic system. | Influences crystal packing and binding to aromatic pockets in receptors. |

| Halogen Bonding | Interaction of the chlorine atom with a nucleophilic region. | A directional interaction that can be important for ligand-receptor binding. |

| Hydrogen Bonding | The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors. | Crucial for specific interactions with biological targets and for solubility. |

Hydrogen Bonding and Halogen Bonding Contributions

Hydrogen bonds are expected to play a significant role in the interactions of this compound. The two nitrogen atoms in the 1,8-naphthyridine ring are potential hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors in a biological target, such as the amino acid residues in an enzyme's active site.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.gov The chlorine atom at the 5-position of this compound can potentially form halogen bonds. This type of interaction is increasingly recognized as important in drug design, as it can contribute to the affinity and selectivity of a ligand for its target. The strength of the halogen bond depends on the nature of the halogen atom and the electron-withdrawing environment. Computational methods can be used to calculate the energy and geometry of these bonds, providing valuable information for the design of more effective inhibitors.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Allyl-5-chloro-1,8-naphthyridine as a Synthetic Building Block

The utility of this compound in organic synthesis is largely derived from the reactivity of its functional groups—the allyl and chloro moieties—and the ability of the naphthyridine ring system to undergo further chemical transformations.

Precursor for the Synthesis of Complex Heterocyclic Frameworks

The 1,8-naphthyridine (B1210474) core is a common feature in a variety of complex heterocyclic structures. researchgate.net Synthetic methodologies such as the Friedländer reaction are often employed for the construction of the basic 1,8-naphthyridine ring system. nih.govnih.gov Starting from precursors like this compound, chemists can devise pathways to more elaborate molecules.

The allyl group at the 3-position is particularly amenable to a wide range of chemical modifications. For instance, it can undergo oxidation to form an aldehyde or a carboxylic acid, which can then be used in further synthetic steps. The double bond of the allyl group can also participate in addition reactions or be subjected to metathesis to introduce further complexity.

The chloro group at the 5-position offers another handle for synthetic manipulation. Nucleophilic aromatic substitution reactions can be employed to displace the chlorine atom with various nucleophiles, such as amines, alcohols, and thiols. This reactivity is exemplified in the synthesis of related 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) derivatives, where the chloro group can be displaced by nucleophiles like morpholine (B109124). kashanu.ac.irkashanu.ac.ir This allows for the introduction of a wide array of substituents and the construction of diverse molecular architectures.

The following table illustrates the potential synthetic transformations of the allyl and chloro groups in this compound, based on known chemical reactions of these functional groups on aromatic rings.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Allyl Group | Oxidation | OsO₄, NaIO₄; or O₃, then DMS | Aldehyde |

| Allyl Group | Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Primary Alcohol |

| Allyl Group | Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene |

| Chloro Group | Nucleophilic Substitution | R-NH₂, Base | Amino Group |

| Chloro Group | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl Group |

| Chloro Group | Buchwald-Hartwig Amination | Amine, Pd catalyst | Substituted Amine |

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. While there is no specific literature detailing the use of this compound as an intermediate in MCRs, its structural features suggest its potential in this area. For example, the synthesis of various heterocyclic compounds, including those with a 1,8-naphthyridine core, has been achieved through MCRs. organic-chemistry.org

The reactivity of the chloro and allyl groups could be harnessed in the design of novel MCRs. For instance, the chloro group could be involved in a transition-metal-catalyzed MCR, while the allyl group could participate in a subsequent or concurrent reaction cascade.

Ligand Design and Coordination Chemistry

The 1,8-naphthyridine scaffold is known to act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. wikipedia.org This property is central to its application in coordination chemistry and catalysis.

Synthesis of Metal Complexes for Catalysis

The ability of the 1,8-naphthyridine core to form stable complexes with a variety of metal ions has led to their use in catalysis. nih.gov The substituents on the naphthyridine ring can significantly influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity.

This compound can serve as a ligand to create novel metal complexes. The allyl and chloro substituents can be used to modulate the properties of these complexes. For example, the electronic effect of the chloro group and the steric bulk of the allyl group can influence the coordination geometry and reactivity of the metal center.

The table below provides examples of metal ions that are known to form complexes with 1,8-naphthyridine derivatives and their potential catalytic applications.

| Metal Ion | Potential Catalytic Application |

| Palladium (Pd) | Cross-coupling reactions |

| Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation |

| Copper (Cu) | Click Chemistry, Oxidation Reactions |

| Iridium (Ir) | C-H Activation |

Exploration of this compound as a Fluorescent Ligand

Certain 1,8-naphthyridine derivatives are known to exhibit fluorescence, a property that makes them useful as probes and sensors. nih.gov The fluorescence properties of these molecules can be tuned by altering the substituents on the naphthyridine ring. While the fluorescent properties of this compound have not been specifically reported, its core structure suggests that it could be a candidate for the development of new fluorescent materials. The allyl and chloro groups can be chemically modified to attach fluorophores or to fine-tune the electronic structure of the molecule, thereby influencing its absorption and emission characteristics.

Application in Molecular Recognition Systems

The rigid structure and hydrogen-bonding capabilities of the 1,8-naphthyridine framework make it an excellent scaffold for the design of synthetic receptors in molecular recognition. nih.gov These receptors can selectively bind to specific guest molecules through non-covalent interactions. The substituents on the naphthyridine ring play a crucial role in determining the binding affinity and selectivity of the receptor. The allyl and chloro groups of this compound could be functionalized to create specific binding pockets for target molecules.

Catalytic Applications

The unique electronic properties and the presence of nitrogen atoms make the 1,8-naphthyridine scaffold a candidate for various catalytic applications, from organocatalysis to building blocks for complex macromolecular structures.

Organocatalysis Involving Naphthyridine Derivatives

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the direct use of this compound as an organocatalyst is not yet prominent in the literature, the synthesis of the 1,8-naphthyridine core itself often employs organocatalytic methods. For instance, the Friedländer reaction, a common route to synthesize 1,8-naphthyridines, can be catalyzed by basic ionic liquids, which act as both green solvents and catalysts. nih.govacs.org Another approach uses catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) for the regioselective preparation of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and unmodified methyl ketones. organic-chemistry.org The inherent basicity and potential for hydrogen bonding of the naphthyridine nitrogen atoms suggest that derivatives could be designed to function as effective organocatalysts in various organic transformations.

Metal-Organic Frameworks (MOFs) incorporating 1,8-Naphthyridine units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. youtube.com These materials have vast internal surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. youtube.comnih.gov

The 1,8-naphthyridine skeleton, with its flanking nitrogen centers, is an excellent binucleating ligand capable of chelating to metal centers. wikipedia.org This structural feature makes it a prime candidate for use as an organic linker in the design of novel MOFs. While specific research on MOFs built from this compound is sparse, related heterocyclic compounds are widely used. For example, a magnetic MOF, Fe₃O₄@Co(BDC)-NH₂, has been synthesized and used as a highly efficient and reusable catalyst for the preparation of various pyridine (B92270) derivatives. nih.gov The study demonstrated that such catalysts can be used for multiple reaction cycles without a significant loss of activity. nih.gov The potential to incorporate functionalized 1,8-naphthyridine derivatives as the organic linkers could lead to MOFs with tailored catalytic sites and enhanced stability.

Advanced Materials Research

The photophysical and electrochemical properties of 1,8-naphthyridine derivatives make them highly attractive for applications in materials science, particularly in the development of optoelectronic devices and protective coatings. ontosight.ai

Incorporation into Organic Light-Emitting Diodes (OLEDs) and Semiconductors

The 1,8-naphthyridine core is a key component in a variety of materials developed for organic electronics. Its electron-deficient nature makes it an excellent building block for n-type semiconductors and host materials in OLEDs. rsc.orgrsc.org

Researchers have synthesized series of n-type conjugated 1,8-naphthyridine oligomers that exhibit high fluorescence, excellent thermal stability with decomposition temperatures between 380–400 °C, and high electron affinities (2.79–3.00 eV). rsc.orgrsc.orgresearchgate.net These properties make them suitable for use as both emitters and electron-transport materials. OLED devices fabricated using these materials have demonstrated yellow to white-pink emissions with good performance metrics, such as a brightness of 400 cd m⁻² at 4V and a maximum current efficiency of 1.2 cd A⁻¹ for yellow emitters. rsc.orgresearchgate.net

Further advancements have been made using 1,8-naphthyridine derivatives as the acceptor moiety in thermally activated delayed fluorescence (TADF) emitters. acs.orgnih.gov By pairing the naphthyridine acceptor with various donor units, researchers have created highly efficient green TADF OLEDs. For instance, an emitter based on a phenothiazine (B1677639) donor linked to a naphthyridine acceptor achieved a maximum external quantum efficiency of 16.4% and a high power efficiency of 57.1 lm/W. nih.gov The performance of these devices is influenced by the molecular orientation of the emitter within the host material. nih.gov

The semiconductor properties of these compounds have also been explored. A cocrystal formed between 2,2′-bi(1,8-naphthyridine) and iodine exhibited significantly higher electrical conductivity compared to the pure naphthyridine crystal, demonstrating how intermolecular interactions can enhance charge transport properties. acs.org

| Naphthyridine Derivative Type | Role in OLED | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|---|---|

| Conjugated 1,8-Naphthyridine Oligomer | Emitter | Yellow | 250 | 1.2 | Not Reported | rsc.orgresearchgate.net |

| Conjugated 1,8-Naphthyridine Oligomer | Emitter | White-Pink | 400 | 0.6 | Not Reported | rsc.orgresearchgate.net |

| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine (TADF) | Emitter | Green | Not Reported | 58.6 | 16.4% | nih.gov |

| Naphthyridine-Dimethylacridan (TADF) | Emitter | Not Reported | Not Reported | Not Reported | 14.1% - 16.8% | acs.org |

Exploration as Corrosion Inhibitors

The ability of 1,8-naphthyridine derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. nih.gov The nitrogen atoms in the heterocyclic rings act as active centers, forming a protective layer that shields the metal from corrosive environments like acidic solutions. nih.govresearchgate.net

Several studies have demonstrated the high efficacy of these compounds. An ionic liquid inhibitor synthesized from 2,3-diphenyl-1,8-naphthyridine, [1,8-Nap][CETSA], showed an impressive inhibition efficiency of 96.95% for Q235 steel in 1 M HCl at a concentration of just 1 mM. nih.govacs.org Electrochemical analysis revealed that it functions as a mixed-type inhibitor, primarily by cathodic control. nih.gov

Other research has focused on different derivatives for protecting various types of steel. A study of three 2-amino-1,8-naphthyridine-3-carbonitrile derivatives on N80 steel in 15% HCl found that their effectiveness depended on the substituent groups, with an OCH₃ group providing the best performance. researchgate.net These inhibitors were also identified as mixed-type and their adsorption followed the Langmuir adsorption isotherm. researchgate.net Similarly, a study on mild steel in 1M HCl showed that synthesized 1,8-naphthyridine compounds acted as mixed inhibitors, with inhibition efficiency increasing with concentration. researchgate.net The formation of a protective film was confirmed by impedance spectroscopy. researchgate.net Research on 3-alkyl-1,8-naphthyridines as inhibitors for API X52 carbon steel pipelines in oilfield water also showed significantly higher inhibition efficiency compared to a commercial inhibitor, highlighting the potential of this structural class in industrial applications. scielo.org.mx

| Inhibitor Derivative | Protected Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| [1,8-Nap][CETSA] (from 2,3-diphenyl-1,8-naphthyridine) | Q235 Steel | 1 M HCl | 96.95 | Mixed (mainly cathodic) | nih.govacs.org |

| 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile | N80 Steel | 15% HCl | >90 (inferred) | Mixed (mainly cathodic) | researchgate.net |

| 2-amino-4-(4-methylphenyl)-1,8-naphthyridine-3-carbonitrile | N80 Steel | 15% HCl | Not specified | Mixed (mainly cathodic) | researchgate.net |

| Various synthesized 1,8-naphthyridines | Mild Steel | 1 M HCl | >90 | Mixed | researchgate.net |

| 3-alkyl-1,8-naphthyridines | API X52 Carbon Steel | Oilfield Water | Significantly higher than commercial inhibitor | Not specified | scielo.org.mx |

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Mechanism of Antibiotic Activity Modulation

While some 1,8-naphthyridine (B1210474) derivatives exhibit intrinsic antibacterial properties, 3-Allyl-5-chloro-1,8-naphthyridine is primarily recognized for its role as a modulator of antibiotic activity, enhancing the efficacy of established antibiotics against resistant bacterial strains. nih.gov

A primary mechanism by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which are transmembrane proteins that actively expel antimicrobial agents from the bacterial cell. nih.govmdpi.com The 1,8-naphthyridine scaffold has been identified as a promising structure for the development of efflux pump inhibitors (EPIs). nih.govresearchgate.net

Studies have demonstrated that 1,8-naphthyridine sulfonamide derivatives can effectively inhibit the NorA efflux pump in Staphylococcus aureus. researchgate.netnih.gov The NorA pump, a member of the major facilitator superfamily (MFS), is known to extrude a wide range of substrates, including fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin, as well as intercalating dyes such as ethidium (B1194527) bromide. mdpi.comresearchgate.net The inhibitory action of these naphthyridine compounds is believed to stem from their ability to bind to the efflux pump, thereby preventing the expulsion of the antibiotic and allowing it to reach its intracellular target at an effective concentration. researchgate.netnih.gov In silico molecular docking studies suggest that the binding between 1,8-naphthyridines and the NorA protein involves favorable hydrogen bonds and hydrophilic interactions. researchgate.netresearchgate.net

While direct studies on this compound's effect on the MepA efflux pump, a member of the multidrug and toxic compound extrusion (MATE) family, are less specific, the broader class of 1,8-naphthyridine derivatives is being investigated against various efflux pumps, including those of the MATE family. nih.govmdpi.com

The synergistic effect of 1,8-naphthyridine derivatives with established antibiotics, particularly fluoroquinolones, is a direct consequence of efflux pump inhibition. nih.govkashanu.ac.ir By blocking the efflux mechanism, these compounds effectively lower the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. nih.govnih.gov For instance, in strains of S. aureus that overexpress the norA gene, the presence of a 1,8-naphthyridine sulfonamide derivative can significantly reduce the MIC of norfloxacin. nih.gov

This synergistic relationship is further supported by the structural similarity between 1,8-naphthyridine derivatives and fluoroquinolones, which may contribute to their interaction at the target site. nih.gov The ability of these compounds to potentiate the activity of antibiotics like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus highlights their potential as antibiotic adjuvants. nih.gov

Table 1: Synergistic Activity of 1,8-Naphthyridine Derivatives with Fluoroquinolones

| Bacterial Strain | Antibiotic | Modulating Agent | Observation | Reference |

|---|---|---|---|---|

| S. aureus SA-1199B (NorA overexpressing) | Norfloxacin | 1,8-Naphthyridine sulfonamide | Reduction in MIC of Norfloxacin | nih.gov |

| E. coli 06 | Fluoroquinolones | 1,8-Naphthyridine derivative | Potentiation of antibiotic effect | nih.gov |

| P. aeruginosa 24 | Fluoroquinolones | 1,8-Naphthyridine derivative | Potentiation of antibiotic effect | nih.gov |

| S. aureus 10 | Fluoroquinolones | 1,8-Naphthyridine derivative | Potentiation of antibiotic effect | nih.gov |

Some 1,8-naphthyridine derivatives have been shown to target bacterial DNA replication, similar to the mechanism of action of fluoroquinolone antibiotics. nih.gov These antibiotics inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA supercoiling, replication, and repair. nih.govkashanu.ac.ir Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death. nih.gov

Enzyme and Receptor Interaction Mechanisms

The 1,8-naphthyridine core is a versatile scaffold that has been incorporated into molecules targeting various enzymes and receptors in mammalian systems.